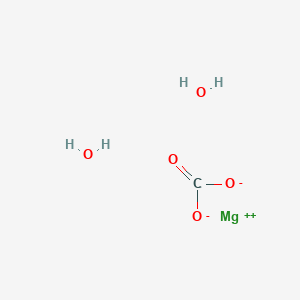
Barringtonite
Overview
Description
Barringtonite is a hydrous magnesium carbonate mineral with the chemical formula MgCO₃·2H₂O . It was first discovered in Barrington Tops, New South Wales, Australia, and named after its place of discovery . This mineral is typically found as nodular encrustations on the surface of olivine basalt . This compound is colorless and transparent, with a triclinic crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barringtonite can be synthesized in the laboratory by reacting a soluble magnesium salt, such as magnesium chloride, with sodium bicarbonate under controlled conditions. The reaction is as follows: [ \text{MgCl}_2(aq) + 2 \text{NaHCO}_3(aq) \rightarrow \text{MgCO}_3(s) + 2 \text{NaCl}(aq) + \text{H}_2\text{O}(l) + \text{CO}_2(g) ]
Industrial Production Methods: In industrial settings, this compound can be produced through a high-pressure carbon dioxide carbonation reaction in a magnesium-containing aqueous solution. The process involves filtration, drying, and crushing to obtain fine ceramic magnesium carbonate .
Types of Reactions:
Carbonation: this compound can undergo carbonation reactions, where it reacts with carbon dioxide to form magnesium bicarbonate.
Decomposition: When heated, this compound decomposes to form magnesium oxide and carbon dioxide.
Common Reagents and Conditions:
Carbonation: Carbon dioxide gas is bubbled through an aqueous solution containing magnesium ions.
Decomposition: Heating this compound to temperatures around 350°C results in its decomposition.
Major Products:
Carbonation: Magnesium bicarbonate.
Decomposition: Magnesium oxide and carbon dioxide.
Scientific Research Applications
Barringtonite has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other magnesium compounds.
Biology: Studied for its role in biomineralization processes.
Mechanism of Action
The mechanism by which barringtonite exerts its effects is primarily through its chemical reactivity. In antacid formulations, it neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride, water, and carbon dioxide. The molecular targets include gastric acid in the stomach, and the pathways involved are the neutralization reactions that reduce acidity.
Comparison with Similar Compounds
Magnesite (MgCO₃): An anhydrous form of magnesium carbonate.
Nesquehonite (MgCO₃·3H₂O): A trihydrate form of magnesium carbonate.
Lansfordite (MgCO₃·5H₂O): A pentahydrate form of magnesium carbonate.
Comparison:
Hydration States: While magnesite is anhydrous, nesquehonite and lansfordite have higher hydration states compared to this compound.
This compound’s distinct properties and its formation under specific environmental conditions make it a valuable mineral for various scientific and industrial applications.
Properties
IUPAC Name |
magnesium;carbonate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mg.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYIGTRJOAQUPJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4MgO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893027 | |
| Record name | Barringtonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5145-48-2 | |
| Record name | Barringtonite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene](/img/structure/B8008295.png)
![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)

![3,7-Dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B8008315.png)
![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B8008327.png)

![3-Phenyl-2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008340.png)

![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B8008364.png)



![methyl 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8008412.png)
